molecular formula C7H8BrN3 B2773341 Imidazo[1,2-a]pyridin-7-amine hydrobromide CAS No. 1630906-80-7

Imidazo[1,2-a]pyridin-7-amine hydrobromide

Cat. No.: B2773341
CAS No.: 1630906-80-7
M. Wt: 214.066
InChI Key: UTCGATMULIAKBD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-7-amine hydrobromide is a heterocyclic compound that belongs to the imidazopyridine class. This compound is recognized for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The structure of this compound consists of a fused bicyclic system, which imparts unique chemical and biological properties.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.BrH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCGATMULIAKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 7 acts as a potent nucleophile, participating in substitutions with electrophilic partners. For example:

  • Alkylation : Reacts with alkyl halides (e.g., phenacyl bromides) to form N-alkylated derivatives. A DBU-catalyzed method in aqueous ethanol achieves 65–94% yields at room temperature .

  • Arylations : Couples with aryl boronic acids under palladium catalysis to introduce aromatic substituents .

Key Conditions

SubstrateCatalyst/ReagentSolventYield (%)Reference
Phenacyl bromideDBU (1 mol%)Aqueous ethanol93
BromoacetaldehydeNoneSealed tube60–75

Acylation Reactions

The amine undergoes acylation with carbonyl derivatives, forming stable amides or imines:

  • With Ketones : In iodine-catalyzed three-component reactions (e.g., acetophenones + dimedone), imidazo[1,2-a]pyridine derivatives form via tandem condensation/cyclization (96% yield under ultrasonication) .

  • With Acyl Chlorides : Direct acylation produces N-acylated analogs, utilized in drug candidate synthesis .

Mechanistic Insight : Iodine activates intermediates via Lewis acid behavior, facilitating imine formation and subsequent cyclization .

Cyclization and Heterocycle Formation

The compound serves as a precursor for complex heterocycles:

  • GBB Reaction : Groebke–Blackburn–Bienaymè three-component reactions with aldehydes and isocyanides yield tricyclic derivatives (e.g., anticancer agents targeting KRAS G12C) .

  • Copper-Catalyzed Cyclizations : Aerobic oxidative coupling with ketones generates fused imidazoheterocycles (87–92% yields) .

Notable Example :

text
Imidazo[1,2-a]pyridin-7-amine + Benzaldehyde + *tert*-Butyl Isocyanide → Tricyclic derivative (84% yield, GBB protocol)[12].

Oxidative Coupling Reactions

The amine participates in metal-catalyzed oxidative processes:

  • Cu(I)-Catalyzed Aerobic Coupling : Reacts with nitroolefins or ketones to form alkenyl-substituted imidazoheterocycles (70–85% yields) .

  • Iodine-Mediated Oxidations : Molecular iodine enables C–N bond formation with enamines, yielding polycyclic structures .

Optimized Protocol :

  • Catalyst: CuI (10 mol%)

  • Oxidant: Air

  • Solvent: DMSO, 80°C

  • Yield: 89%

Salt Metathesis and Anion Exchange

As a hydrobromide salt, the compound undergoes anion exchange:

  • With HCl : Forms the dihydrochloride salt (enhanced aqueous solubility) .

  • With Silver Salts : Precipitates AgBr, enabling isolation of the free base for further functionalization .

Solubility Data

Salt FormSolubility (mg/mL, H₂O)
Hydrobromide12.4
Dihydrochloride18.9

Biological Interaction Studies

The compound’s derivatives exhibit target-specific interactions:

  • AChE/BChE Inhibition : Binds via π-π stacking and halogen interactions (IC₅₀: 1.2–4.8 μM) .

  • Covalent KRAS Inhibition : Acrylamide-warhead derivatives form irreversible bonds with Cys12 (NCI-H358 cell IC₅₀: 0.38 μM) .

Computational and Spectral Validation

  • DFT Studies : HOMO-LUMO gaps (4.1–4.5 eV) correlate with reactivity trends .

  • FTIR/NMR : N–H stretches (3300–3500 cm⁻¹) and δ(C–N) (1370 cm⁻¹) confirm structural integrity post-reaction .

Scientific Research Applications

Scientific Research Applications

Imidazo[1,2-a]pyridin-7-amine hydrobromide has a wide range of applications across different fields:

1. Medicinal Chemistry:

  • Anticancer Agents: The compound has been shown to inhibit cyclin-dependent kinases (CDKs), essential for cell cycle regulation, leading to reduced cell proliferation and induced apoptosis in cancer cells. It is particularly effective against KRAS G12C-mutated cancer cells.
  • Antituberculosis Activity: Recent studies have demonstrated that analogs of this compound exhibit significant activity against multidrug-resistant tuberculosis strains, with promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis .
  • Neurological Disorders: Derivatives of imidazo[1,2-a]pyridin-7-amine are being explored for their potential in treating neurological diseases due to their ability to cross the blood-brain barrier and modulate neurotransmission pathways .

2. Biochemical Research:

  • Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, influencing critical biochemical pathways. It has been studied for its interactions with GABA receptors and phosphodiesterase enzymes, indicating its potential as an anxiolytic or antidepressant agent .
  • Chemical–Genetic Profiling: Research utilizing chemogenomic assays has revealed that imidazo[1,2-a]pyridines can target conserved cellular processes across species, highlighting their versatility in biological research .

3. Drug Development:

  • Scaffold for New Drugs: Imidazo[1,2-a]pyridin-7-amine serves as a building block for synthesizing more complex molecules aimed at various therapeutic targets. Its derivatives have been optimized for enhanced biological activity and specificity in drug formulations .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical and preclinical settings:

StudyFocusFindings
Abrahams et al. (2020)Antituberculosis ActivityIdentified hit compounds from imidazo[1,2-a]pyridine class as potent inhibitors against Mycobacterium tuberculosis via high-throughput screening .
Moraski et al. (2021)In vitro Anti-TB ActivityReported a series of derivatives showing promising anti-TB activity against both replicating and non-replicating strains with low MIC values .
Recent Pharmacological Review (2023)Structure-Activity RelationshipAnalyzed various derivatives highlighting their broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties; emphasized the role of specific functional groups in enhancing efficacy .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-7-amine hydrobromide can be compared with other similar compounds such as imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine . While all these compounds share a common imidazopyridine scaffold, they differ in their substitution patterns and biological activities. This compound is unique in its ability to target a broad range of molecular pathways, making it a versatile compound in medicinal chemistry .

List of Similar Compounds:
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine N-oxides
  • Substituted imidazopyridine derivatives

Biological Activity

Imidazo[1,2-a]pyridin-7-amine hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Target Interactions
this compound acts on various biological targets, including enzymes and receptors. Its mechanism involves binding interactions that can inhibit or activate specific proteins, leading to downstream effects in cellular pathways. Notably, compounds in this class have been investigated for their role as covalent inhibitors targeting proteins involved in cancer progression and infectious diseases .

Biochemical Pathways
Research indicates that imidazo[1,2-a]pyridine derivatives can modulate key biochemical pathways. For instance, they have shown potential as inhibitors of the KRAS G12C mutation, which is prevalent in certain cancers. Additionally, these compounds have demonstrated efficacy against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by disrupting bacterial metabolic pathways .

Biological Activities

This compound exhibits a wide range of biological activities:

  • Antiviral Activity : Some derivatives have shown promise as inhibitors of viral entry into host cells, particularly in the context of SARS-CoV-2. Molecular docking studies revealed strong binding affinities to viral proteins compared to established inhibitors .
  • Antibacterial and Antifungal Properties : The compound has been assessed for its antibacterial activity against various pathogens. Studies indicate significant inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .
  • Anticancer Potential : Imidazo[1,2-a]pyridine derivatives have been explored for their anticancer properties. They exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, one study reported an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line with a favorable selectivity index compared to non-cancerous cells .

Case Studies

  • SARS-CoV-2 Inhibition : A study synthesized novel imidazo[1,2-a]pyrimidine derivatives that displayed significant binding affinities to the ACE2 receptor and spike protein of SARS-CoV-2. These findings suggest potential use as antiviral agents to prevent viral entry into human cells .
  • Antitumor Activity : Research focused on imidazo[1,2-a]pyridine derivatives demonstrated potent antitumor effects with minimal cytotoxicity to normal cells. The compounds were effective against various cancer cell lines, showcasing their potential for developing targeted cancer therapies .
  • Tuberculosis Treatment : The compound's effectiveness against MDR-TB highlights its potential role in treating resistant infections. In vitro studies have shown that it can inhibit the growth of resistant strains, suggesting it could be an important addition to existing tuberculosis treatment regimens .

Summary of Biological Activities

Activity Type Effectiveness IC50 Values/Notes
AntiviralEffective against SARS-CoV-2Binding affinity -9.1 kcal/mol
AntibacterialSignificant inhibitionActive against Gram-positive/negative bacteria
AntifungalEffective against Candida speciesSpecific IC50 values not reported
AnticancerPotent against MDA-MB-231IC50 = 0.126 µM
TuberculosisActive against MDR/XDR strainsInhibition observed in vitro

Q & A

Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-7-amine hydrobromide, and how are intermediates characterized?

this compound is typically synthesized via condensation or cyclization reactions. For example, related imidazopyridine derivatives are synthesized using precursors like imidazole and pyridine rings under acidic or basic conditions . Key intermediates are characterized using NMR (¹H and ¹³C), mass spectrometry (HRMS), and FT-IR spectroscopy to confirm structural integrity. For hydrobromide salt formation, elemental analysis or X-ray crystallography may validate counterion incorporation .

Q. How should researchers approach the initial characterization of this compound?

A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identify proton environments and carbon frameworks, focusing on aromatic resonances (imidazo[1,2-a]pyridine core) and amine protons.
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.
  • FT-IR : Verify functional groups (e.g., N-H stretches in amines).
  • Thermogravimetric analysis (TGA) : Assess thermal stability of the hydrobromide salt .

Q. What biological screening strategies are recommended given limited data on this compound?

Extrapolate from structurally similar imidazopyridines. For example:

  • Antimicrobial assays : Use disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
  • Anti-inflammatory tests : Measure COX-1/2 inhibition or cytokine suppression in cell models.
  • Dose-response curves : Establish IC₅₀ values for cytotoxicity (e.g., MTT assay) .

Q. What stability considerations are critical for handling and storage?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar).
  • Hygroscopicity : Use desiccants or vacuum-sealed containers.
  • pH stability : Monitor degradation in aqueous buffers via HPLC .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

  • Reaction parameters : Screen catalysts (e.g., Pd/C for cross-coupling), solvents (DMF vs. THF), and temperatures.
  • Purification : Employ column chromatography (silica/C18) or recrystallization (ethanol/water mixtures).
  • Quality control : Use HPLC-DAD/ELSD to quantify impurities and validate purity ≥95% .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Comparative analysis : Cross-reference with literature on analogous compounds (e.g., trifluoromethyl-substituted imidazopyridines) .
  • Computational modeling : Perform DFT calculations (Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies elucidate the compound’s reactivity for functionalization?

  • Electrophilic substitution : Test halogenation (NBS) or nitration (HNO₃/H₂SO₄) at the pyridine ring.
  • Cross-coupling : Explore Suzuki-Miyaura reactions for aryl group introduction.
  • Mechanistic studies : Use LC-MS to track intermediates in multi-step reactions .

Q. How can computational methods streamline reaction design?

Adopt the ICReDD framework:

  • Quantum chemical calculations : Simulate reaction pathways (e.g., transition states) using DFT.
  • Machine learning : Train models on existing imidazopyridine datasets to predict optimal conditions.
  • Feedback loops : Integrate experimental results (e.g., yields, selectivity) to refine computational models .

Q. How to investigate bioactivity mechanisms at the molecular level?

  • Molecular docking : Use AutoDock or Schrödinger to predict binding to targets (e.g., kinases, GPCRs).
  • SAR studies : Synthesize derivatives with substituents at positions 2, 3, and 7; compare bioactivity profiles .

Q. What advanced analytical techniques resolve discrepancies in purity assessments?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • X-ray crystallography : Confirm absolute configuration of crystalline forms.
  • Chiral HPLC : Separate enantiomers if chirality is a concern .

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